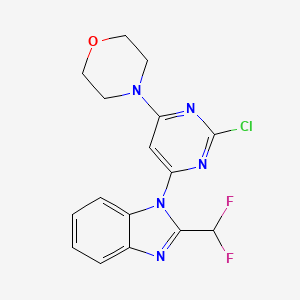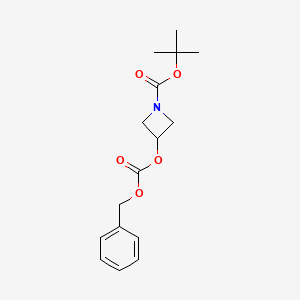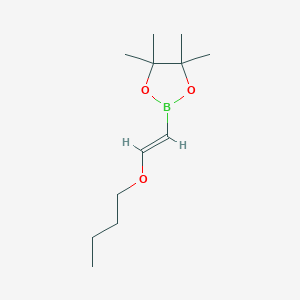
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine and morpholine moieties. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-methylbenzoimidazole
- 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-ethylbenzoimidazole
Uniqueness
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s stability, bioavailability, or binding affinity to molecular targets compared to similar compounds.
特性
分子式 |
C16H14ClF2N5O |
|---|---|
分子量 |
365.76 g/mol |
IUPAC名 |
4-[2-chloro-6-[2-(difluoromethyl)benzimidazol-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H14ClF2N5O/c17-16-21-12(23-5-7-25-8-6-23)9-13(22-16)24-11-4-2-1-3-10(11)20-15(24)14(18)19/h1-4,9,14H,5-8H2 |
InChIキー |
QAYZTMXIRDYYID-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=NC(=C2)N3C4=CC=CC=C4N=C3C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)

![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)









![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
